molecular formula C17H14BrN3O3S2 B2377833 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865175-92-4

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

Cat. No.: B2377833
CAS No.: 865175-92-4
M. Wt: 452.34
InChI Key: GPZOGOJXRAWZQH-JZJYNLBNSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a synthetic benzothiazole derivative designed for research into enzyme inhibition and related biological pathways. Its molecular architecture, featuring a benzothiazole core substituted with a sulfamoyl group and a bromobenzamide moiety, is characteristic of compounds investigated for targeting metalloenzymes and other catalytic proteins. Structural analogs of this compound, particularly those incorporating the N-(benzothiazol-2-ylidene)benzamide scaffold, have been identified as potent inhibitors for enzymes like carbonic anhydrase (CA) and have been explored as tools for studying ion channels such as the Zinc-Activated Channel (ZAC) . The strategic inclusion of the sulfamoyl group is often associated with enhancing binding affinity to the active site of zinc-containing enzymes . Meanwhile, the bromobenzamide component can contribute to intermolecular interactions, such as hydrogen bonding and hydrophobic forces, which are critical for stabilizing the ligand-enzyme complex, as observed in similar compounds docked within enzymatic pockets . Researchers may find this compound valuable for in vitro studies aimed at developing new therapeutic strategies for conditions where enzyme regulation is critical. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZOGOJXRAWZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-bromobenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Potential Reactions Key References
4-Bromobenzamide Nucleophilic aromatic substitution (Br displacement), hydrolysis, or coupling reactions
Allyl group Cycloadditions (e.g., Diels-Alder), oxidation to epoxides, or allylic functionalization
Sulfamoyl (-SO₂NH₂) Acid/base-mediated hydrolysis, hydrogen bonding, or coordination to metal centers
Benzothiazolylidene Ligand behavior in Pd-mediated reactions, tautomerization, or electrophilic substitution

Palladium-Mediated Reactions

The benzothiazolylidene system may act as a C,N-chelate ligand in palladium-catalyzed processes, analogous to eight-membered palladacycles reported in literature :

  • Alkyne/Alkene Insertion :
    The allyl group could undergo migratory insertion into Pd–C bonds, forming η³-allyl Pd(II) complexes. Terminal alkenes (e.g., styrene) yield anti/syn isomers, while strained alkenes (e.g., norbornene) form larger metallacycles .

  • CO Insertion :
    Under CO atmosphere, Pd complexes may generate amino acid derivatives or lactones via carbonylation .

Example Pathway :

Pd II complex+COPd 0 +Lactone Amino acid derivative\text{Pd II complex}+\text{CO}\rightarrow \text{Pd 0 }+\text{Lactone Amino acid derivative}

Supported by migratory insertion mechanisms in Pd chemistry .

Substitution and Coupling Reactions

The 4-bromobenzamide group is primed for cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    The Br atom could be replaced by aryl/vinyl boronic acids in the presence of Pd catalysts.

Reaction Conditions Expected Product
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Aryl/vinyl-substituted benzamide derivatives

Similar bromobenzamide reactivity is documented .

Sulfamoyl Group Transformations

The -SO₂NH₂ group may participate in:

  • Hydrolysis :
    Under acidic conditions, sulfamoyl groups can hydrolyze to sulfonic acids:

     SO NH +H O SO H+NH \text{ SO NH }+\text{H O}\xrightarrow{\text{H }}\text{ SO H}+\text{NH }

    Observed in sulfonamide analogs .

  • Coordination Chemistry :
    The sulfamoyl oxygen and nitrogen atoms may bind to transition metals, stabilizing coordination complexes.

Benzothiazolylidene Tautomerism

The Z-configuration of the benzothiazolylidene moiety suggests potential tautomerization to enamine forms, influencing reactivity in cyclization or Michael addition reactions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide exhibit promising antimicrobial activity against various bacterial strains and fungi. For instance, studies have shown that derivatives containing thiazole rings often demonstrate significant efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that thiazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanisms may involve interference with cellular pathways that regulate proliferation and apoptosis .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that specific compounds showed effective inhibition against both bacterial and fungal pathogens. The results were quantified using turbidimetric methods, demonstrating the potential of these compounds in treating infections caused by resistant strains .
  • Anticancer Screening : In vitro assays using Sulforhodamine B (SRB) were conducted to assess the anticancer activity of related compounds against MCF7 cells. Compounds similar to this compound showed significant cytotoxic effects, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or reduced cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzo[d]thiazole Cores

The benzo[d]thiazole scaffold is a common pharmacophore in drug discovery. Key structural analogues include:

Compound Name Substituents/Modifications Key Differences from Target Compound
N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide Carbamoyl groups, hydroxypropoxy, oxazole moiety Lacks sulfamoyl and bromobenzamide; optimized for STING agonism
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Triazinoindole-pyrazole hybrid, bromophenyl Different core structure; bromophenyl shared but no thiazole
  • Sulfamoyl vs. Carbamoyl Groups : The sulfamoyl group in the target compound may enhance solubility compared to carbamoyl-containing analogues, as sulfonamides typically exhibit better aqueous solubility .
  • Bromobenzamide vs.

Pharmacological and Physicochemical Comparisons

  • STING Agonist Platform : The compound in , which shares a benzo[d]thiazole scaffold but incorporates carbamoyl and oxazole groups, demonstrated potent STING activation (EC₅₀ < 100 nM). In contrast, the target compound’s sulfamoyl group and bromobenzamide may shift its selectivity toward kinase targets, though experimental validation is pending .
  • Synthetic Accessibility: The allyl group in the target compound simplifies synthetic modification compared to analogues with complex side chains (e.g., hydroxypropoxy or triazinoindole systems), enabling rapid derivatization .

Key Research Findings

  • Stereochemical Impact : The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene system is critical for maintaining planar geometry, which is essential for π-π stacking interactions in protein binding pockets. E-configuration analogues show reduced activity in similar scaffolds .

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives , characterized by the presence of a sulfonamide group, a thiazole ring, and an allyl moiety. Its molecular formula is C18H17BrN2O3SC_{18}H_{17}BrN_2O_3S, with a molecular weight of approximately 419.5 g/mol. The structural features contribute to its stability and reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC18H17BrN2O3SC_{18}H_{17}BrN_2O_3S
Molecular Weight419.5 g/mol
CAS Number887202-78-0

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism is often attributed to the inhibition of folate synthesis in bacteria, a pathway critical for their growth and survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It is hypothesized that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial disruption and activation of caspase pathways. For instance, in vitro studies have demonstrated that derivatives with similar structures can effectively reduce cell viability in various cancer cell lines.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of sulfonamide derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with thiazole rings significantly inhibited cell proliferation, supporting the potential use of this compound as an anticancer agent.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The study reported promising results, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : As with many sulfonamides, the compound may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of the thiazole core, allylation, sulfamoylation, and bromobenzamide coupling. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfamoylation efficiency .
  • Catalysts : Use Cu(I) catalysts for regioselective allylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR Spectroscopy : Confirm Z-configuration via NOESY correlations between the allyl group and thiazole protons .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS m/z calc. for C₁₉H₁₅BrN₃O₂S₂: 484.96) .
  • X-ray Crystallography : Resolve tautomeric ambiguity in the ylidene group .

Q. What assays are recommended to assess the compound's biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar benzothiazole derivatives?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:

  • Functional Group Modulation : Replace the bromine with chlorine or methyl to test cytotoxicity trends .
  • Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical binding interactions .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific biases .

Q. What role do specific functional groups play in the compound's reactivity and bioactivity?

  • Methodological Answer :

Functional GroupReactivity RoleBioactivity ContributionEvidence
Sulfamoyl Enhances solubility; participates in H-bonding with enzymesAntimicrobial activity via sulfonamide-target interactions
Bromine Electron-withdrawing effect stabilizes the thiazole ringIncreases cytotoxicity by enhancing DNA intercalation
Allyl Group Enables click chemistry for bioconjugationModulates pharmacokinetics (e.g., plasma half-life)

Q. How does tautomerism in the ylidene group affect the compound's stability and biological interactions?

  • Methodological Answer :

  • Tautomer Identification : Use variable-temperature NMR to detect equilibrium between enol-imine and keto-amine forms .
  • Stability Studies : Monitor tautomer ratios under physiological pH (7.4) via HPLC .
  • Docking Simulations : Compare binding affinities of tautomers to biological targets (e.g., COX-2) .

Q. What strategies mitigate instability of the sulfamoyl group under acidic or oxidative conditions?

  • Methodological Answer :

  • pH Buffering : Use phosphate buffer (pH 6.5–7.5) during in vitro assays to prevent hydrolysis .
  • Antioxidants : Add 0.1% BHT to reaction mixtures to suppress sulfamoyl oxidation .
  • Prodrug Design : Mask the sulfamoyl group with acetyl to enhance metabolic stability .

Q. How can researchers elucidate the compound's mechanism of action against cancer targets?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins (e.g., HDACs) .
  • Molecular Dynamics : Simulate binding to tubulin or topoisomerase II over 100 ns to assess stability .

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